molecular formula C11H11N5O2 B14004662 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one CAS No. 91347-56-7

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one

Katalognummer: B14004662
CAS-Nummer: 91347-56-7
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: FTBNJWZVDJCZKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one typically involves the reaction of 2-amino-4-chloro-5-nitroso-1H-pyrimidin-6-one with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one can undergo several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-amino-4-(2-methylanilino)-5-nitro-1H-pyrimidin-6-one.

    Reduction: Formation of 2-amino-4-(2-methylanilino)-5-amino-1H-pyrimidin-6-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitroso group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-4-(2-methylanilino)-5-nitro-1H-pyrimidin-6-one: Similar structure but with a nitro group instead of a nitroso group.

    2-amino-4-(2-methylanilino)-5-amino-1H-pyrimidin-6-one: Similar structure but with an amino group instead of a nitroso group.

    2-amino-4-(2-methylanilino)-5-chloro-1H-pyrimidin-6-one: Similar structure but with a chloro group instead of a nitroso group.

Uniqueness

The presence of the nitroso group in 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

91347-56-7

Molekularformel

C11H11N5O2

Molekulargewicht

245.24 g/mol

IUPAC-Name

2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N5O2/c1-6-4-2-3-5-7(6)13-9-8(16-18)10(17)15-11(12)14-9/h2-5H,1H3,(H4,12,13,14,15,17)

InChI-Schlüssel

FTBNJWZVDJCZKP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2=C(C(=O)NC(=N2)N)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.